2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an isopropyl group at the 2-position and a carboxylic acid group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by functionalization at the 2- and 7-positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazolo[1,5-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the arrangement of nitrogen atoms and the presence of an imidazole ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both an isopropyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)9-6-8-4-3-5-10(11(14)15)13(8)12-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
PMCLANXMXBZOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=C1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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